

# Application Notes and Protocols: Synthesis of Celangulin-like Derivatives for SAR Studies

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## Compound of Interest

Compound Name: Celangulatin C

Cat. No.: B12390426

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## Introduction

Celangulin V is a naturally occurring sesquiterpene pyridine alkaloid that has garnered significant interest as a novel botanical insecticide. Its complex polyol ester structure presents both a challenge for synthesis and an opportunity for the development of potent analogs through targeted chemical modification. Structure-Activity Relationship (SAR) studies are crucial in identifying the key structural motifs responsible for its biological activity and in designing simplified, more potent, and synthetically accessible derivatives. This document provides detailed protocols and application notes for the synthesis of Celangulin-like derivatives, focusing on the simplification of the core structure for SAR studies, based on published methodologies.

Note: The user query specified "**Celangulatin C**." However, extensive literature searches did not yield specific information on a compound with this name. Based on the available scientific literature, it is presumed that the user is interested in the Celangulin family of sesquiterpene pyridine alkaloids, for which SAR studies and synthetic methodologies have been published. The following protocols are based on the reported synthesis and SAR of Celangulin V derivatives.

## Core Structural Features and SAR Strategy

Sesquiterpene pyridine alkaloids isolated from the Celastraceae family, such as Celangulin V, are characterized by a highly oxygenated dihydro- $\beta$ -agarofuran sesquiterpenoid core linked to a pyridine dicarboxylic acid moiety, forming a macrocyclic structure.<sup>[1][2]</sup> SAR studies on these

complex molecules aim to elucidate the contribution of different structural components to their biological activity. A common strategy involves the simplification of the complex natural product to identify the minimal pharmacophore responsible for its activity.

For Celangulin V, a key SAR strategy involves the simplification of its complex polyol ester structure to more synthetically accessible analogs, such as 1-tetralone derivatives.<sup>[3]</sup> This approach allows for the systematic evaluation of the impact of various substituents on insecticidal activity.

## Data Presentation: SAR of Celangulin V Analogs

The following table summarizes the stomach toxicity of synthesized 1-tetralone derivatives against the third-instar larvae of *M. separata* at 72 hours, as reported in the structural simplification study of Celangulin V.<sup>[3]</sup>

Compound	R <sup>1</sup>	R <sup>2</sup>	R <sup>3</sup>	LC <sub>50</sub> (mg/L)
Celangulin V	-	-	-	132.8
6.1	H	H	H	>500
6.2	4-F	H	H	189.6
6.3	4-Cl	H	H	125.4
6.4	4-Br	H	H	101.2
6.5	4-CH <sub>3</sub>	H	H	256.3
6.6	4-OCH <sub>3</sub>	H	H	312.7
6.7	H	4-F	H	98.5
6.8	H	4-Cl	H	75.3
6.9	H	4-Br	H	65.8
6.10	H	4-CH <sub>3</sub>	H	154.2
6.11	H	4-OCH <sub>3</sub>	H	201.9
6.12	H	H	4-F	45.7
6.13	H	H	4-Cl	32.1
6.14	H	H	4-Br	28.9
6.15	H	H	4-CH <sub>3</sub>	89.3
6.16	H	H	4-OCH <sub>3</sub>	1.3

## Experimental Protocols

### General Synthetic Protocol for 1-Tetralone Derivatives of Celangulin V

This protocol describes a general method for the synthesis of 1-tetralone derivatives for SAR studies, adapted from the reported structural simplification of Celangulin V.[\[3\]](#)

Materials:

- Substituted 1-tetralone
- Substituted benzaldehyde
- Ethanol
- Sodium hydroxide
- Substituted hydroxylamine hydrochloride
- Pyridine
- Dichloromethane (DCM)
- Silica gel for column chromatography
- Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)
- Rotary evaporator
- NMR spectrometer and mass spectrometer for characterization

#### Procedure:

- Synthesis of Chalcone Intermediate:
  - Dissolve substituted 1-tetralone (1.0 eq) and substituted benzaldehyde (1.1 eq) in ethanol.
  - Add a catalytic amount of aqueous sodium hydroxide solution.
  - Stir the reaction mixture at room temperature for 4-6 hours.
  - Monitor the reaction by Thin Layer Chromatography (TLC).
  - Upon completion, pour the reaction mixture into ice-cold water.
  - Collect the precipitate by filtration, wash with water, and dry to yield the chalcone intermediate.

- Purify the crude product by recrystallization or column chromatography if necessary.
- Synthesis of Oxime Ether Derivatives:
  - Dissolve the chalcone intermediate (1.0 eq) and substituted hydroxylamine hydrochloride (1.2 eq) in a mixture of ethanol and pyridine.
  - Reflux the reaction mixture for 6-8 hours.
  - Monitor the reaction by TLC.
  - After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
  - Dissolve the residue in DCM and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  - Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., petroleum ether/ethyl acetate).
  - Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and HRMS.

## Protocol for Insecticidal Bioassay (Stomach Toxicity)

This protocol outlines a method for evaluating the stomach toxicity of synthesized compounds against lepidopteran larvae, such as *Mythimna separata*.[\[3\]](#)

Materials:

- Synthesized compounds
- Third-instar larvae of *M. separata*
- Fresh cabbage leaves
- Acetone

- Triton X-100
- Petri dishes
- Micropipette

#### Procedure:

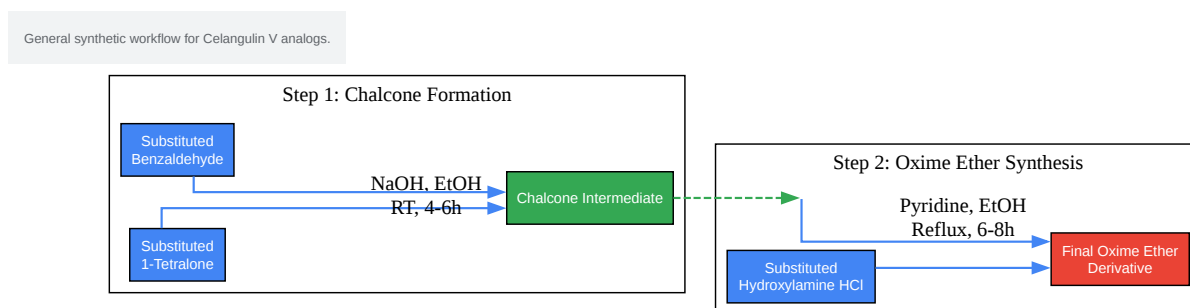
- Preparation of Test Solutions:
  - Prepare a stock solution of each test compound in acetone.
  - Prepare a series of dilutions of the stock solution with distilled water containing 0.1% (v/v) Triton X-100 to obtain the desired test concentrations.
- Leaf-Dip Bioassay:
  - Cut fresh cabbage leaves into discs of approximately 5 cm in diameter.
  - Dip each leaf disc into a test solution for 10-15 seconds.
  - Allow the leaves to air-dry completely.
  - Place one treated leaf disc into a Petri dish.
  - Introduce 10 third-instar larvae of *M. separata* into each Petri dish.
  - Use leaf discs dipped in 0.1% Triton X-100 solution as a negative control.
- Incubation and Data Collection:
  - Incubate the Petri dishes at  $25 \pm 1$  °C with a 16:8 h (light:dark) photoperiod.
  - Record the number of dead larvae at 24, 48, and 72 hours post-treatment.
  - Consider larvae that are unable to move when prodded with a fine brush as dead.
  - Perform three replicates for each concentration.

- Data Analysis:
  - Calculate the corrected mortality for each concentration using Abbott's formula.
  - Determine the LC<sub>50</sub> (median lethal concentration) values and their 95% confidence intervals using Probit analysis.

## Mandatory Visualization

### Synthetic Workflow for Celangulin V Analogs

The following diagram illustrates the general two-step synthesis of 1-tetralone-based Celangulin V analogs.

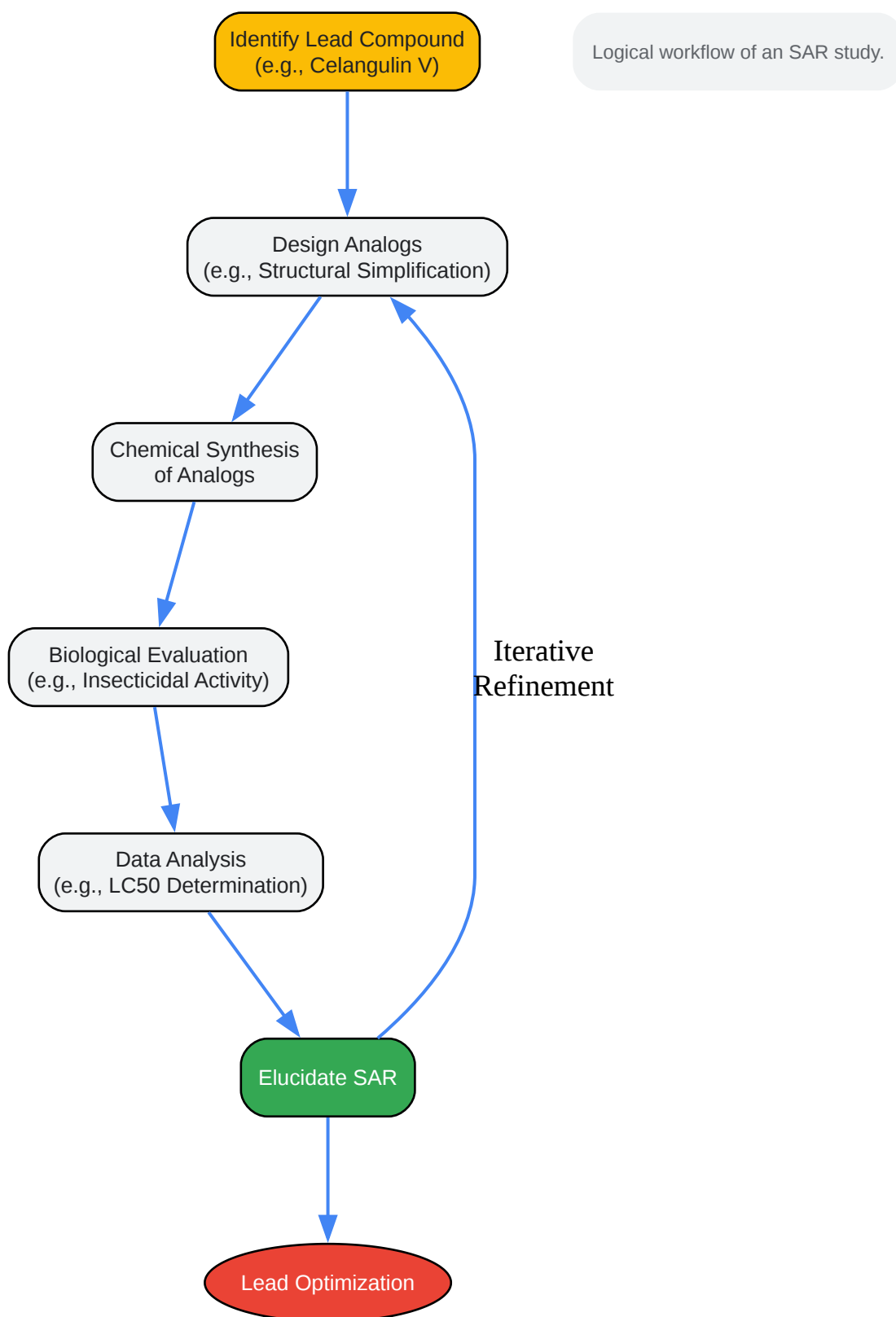


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Caption: General synthetic workflow for Celangulin V analogs.

## Logical Flow of a Structure-Activity Relationship (SAR) Study

This diagram outlines the logical progression of an SAR study for the development of novel insecticides based on a natural product lead.



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Caption: Logical workflow of an SAR study.



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## References

- 1. The Exploration of Novel Pharmacophore Characteristics and Multidirectional Elucidation of Structure-Activity Relationship and Mechanism of Sesquiterpene Pyridine Alkaloids from Tripterygium Based on Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In-Depth Structural Simplification of Celangulin V: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
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